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For Researchers, Scientists, and Drug Development Professionals

Abstract
7-Bromo-4-methylquinolin-2(1H)-one is a halogenated derivative of the quinolinone scaffold,

a core structure in numerous biologically active compounds. This technical guide provides a

comprehensive overview of its physical and chemical properties, a proposed synthetic route

with detailed experimental considerations, and a summary of the potential, yet largely

unexplored, biological activities. Due to the limited availability of specific experimental data for

this compound, this guide draws upon information from structurally related molecules to provide

a predictive and practical resource for researchers.

Physicochemical Properties
7-Bromo-4-methylquinolin-2(1H)-one is a solid compound with the molecular formula

C₁₀H₈BrNO.[1] Key physical and chemical data are summarized in the table below. It is

important to note that while basic identifiers are readily available, specific experimental data

such as melting point, boiling point, and solubility are not widely reported in the literature. A
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commercial supplier, Sigma-Aldrich, indicates that they do not provide analytical data for this

product, and the buyer is responsible for confirming its identity and purity.[1]

Property Value Source(s)

Molecular Formula C₁₀H₈BrNO [1]

Molecular Weight 238.08 g/mol [1]

CAS Number 89446-51-5 [1]

Appearance Solid [1]

SMILES
O=C1NC2=CC(Br)=CC=C2C(

C)=C1
[1]

InChI

1S/C10H8BrNO/c1-6-4-

10(13)12-9-5-7(11)2-3-

8(6)9/h2-5H,1H3,(H,12,13)

[1]

InChI Key
VLVDHSVVOTZPAH-

UHFFFAOYSA-N
[1]

Table 1: Physical and Chemical Properties of 7-Bromo-4-methylquinolin-2(1H)-one.

Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of 7-Bromo-4-methylquinolin-
2(1H)-one is not readily available in peer-reviewed literature. However, based on established

methods for the synthesis of analogous quinolinone derivatives, a plausible synthetic route can

be proposed. The Conrad-Limpach synthesis is a widely used method for preparing 4-

hydroxyquinolines, which can then be converted to the corresponding 2(1H)-quinolones. A key

step would involve the cyclization of a β-anilinoacrylate intermediate.

Proposed Synthetic Pathway
A potential synthetic route to 7-Bromo-4-methylquinolin-2(1H)-one could involve the reaction

of 3-bromoaniline with ethyl acetoacetate to form an enamine intermediate, followed by thermal

cyclization.
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Proposed Synthesis of 7-Bromo-4-methylquinolin-2(1H)-one
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Figure 1: Proposed synthetic pathway for 7-Bromo-4-methylquinolin-2(1H)-one.

General Experimental Protocol (Based on Conrad-
Limpach Synthesis)
This protocol is a general guideline and would require optimization for the specific synthesis of

7-Bromo-4-methylquinolin-2(1H)-one.

Step 1: Synthesis of Ethyl 3-(3-bromophenylamino)crotonate (Enamine Intermediate)

Materials: 3-Bromoaniline, ethyl acetoacetate, catalytic amount of a weak acid (e.g., acetic

acid), and a suitable solvent (e.g., toluene).
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Procedure:

To a round-bottom flask equipped with a Dean-Stark apparatus, add equimolar amounts of

3-bromoaniline and ethyl acetoacetate in toluene.

Add a catalytic amount of acetic acid.

Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

Once the reaction is complete (as indicated by the disappearance of starting materials),

allow the mixture to cool to room temperature.

Remove the solvent under reduced pressure to obtain the crude enamine intermediate.

Purification can be achieved by recrystallization or column chromatography.

Step 2: Thermal Cyclization to 7-Bromo-4-methylquinolin-2(1H)-one

Materials: Crude ethyl 3-(3-bromophenylamino)crotonate, high-boiling point solvent (e.g.,

diphenyl ether or Dowtherm A).

Procedure:

In a suitable reaction vessel, heat the high-boiling point solvent to approximately 250 °C.

Slowly add the crude enamine intermediate to the hot solvent.

Maintain the temperature and monitor the reaction by TLC.

Upon completion, allow the reaction mixture to cool. The product may precipitate upon

cooling.

The crude product can be collected by filtration and purified by recrystallization from a

suitable solvent (e.g., ethanol or acetic acid).

Spectroscopic Data
While specific experimental spectra for 7-Bromo-4-methylquinolin-2(1H)-one are not readily

available in public databases, the expected spectral characteristics can be inferred from the
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analysis of structurally similar compounds. Researchers should perform their own spectral

analysis for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the

aromatic protons on the quinolinone ring, a singlet for the methyl group, and a singlet for the

proton at the 3-position. The chemical shifts and coupling constants of the aromatic protons

will be influenced by the bromo and methyl substituents.

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the

carbons of the quinolinone ring system, and the methyl carbon.

Infrared (IR) Spectroscopy
The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the

lactam, the C=O stretching of the carbonyl group, and C-H and C=C stretching vibrations of the

aromatic ring.

Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak (M⁺) and an M+2 peak of similar

intensity, which is characteristic of a compound containing one bromine atom. Fragmentation

patterns would likely involve the loss of CO and other small fragments.

Biological Activity and Potential Applications
Specific biological activity data for 7-Bromo-4-methylquinolin-2(1H)-one is not extensively

reported. However, the quinolinone scaffold is a well-known pharmacophore present in

numerous compounds with a wide range of biological activities.

Anticancer Potential: Many quinoline and quinolinone derivatives have demonstrated

significant cytotoxic activity against various cancer cell lines.[2] The mechanism of action

often involves the inhibition of key enzymes in cancer cell proliferation and survival.

Antimicrobial Activity: The quinolone core is famously associated with antibacterial agents.

While the specific activity of this compound is unknown, related bromo-substituted

quinolinone derivatives have shown antifungal activity.[3]
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Antiviral Activity: A structurally related compound, 3,3′-Methylenebis(7-bromo-4-

hydroxyquinolin-2(1H)-one), has been predicted through in silico studies to inhibit the SARS-

CoV-2 3C-like protease, suggesting potential antiviral applications for this class of

compounds.[4]

Workflow for Biological Evaluation
For researchers interested in exploring the biological potential of 7-Bromo-4-methylquinolin-
2(1H)-one, a general workflow for initial screening is proposed below.

Biological Activity Screening Workflow
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Figure 2: General workflow for the biological evaluation of 7-Bromo-4-methylquinolin-2(1H)-
one.

Conclusion
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7-Bromo-4-methylquinolin-2(1H)-one is a substituted quinolinone with potential for further

investigation in the fields of medicinal chemistry and drug discovery. While specific

experimental data on its properties and synthesis are limited, this guide provides a foundational

understanding based on available information and knowledge of related compounds. Further

research is warranted to fully elucidate its physicochemical characteristics, optimize its

synthesis, and explore its biological activity profile. The protocols and workflows outlined herein

offer a starting point for researchers to unlock the potential of this and similar heterocyclic

compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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